molecular formula C10H20N2 B065823 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 169177-35-9

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B065823
CAS RN: 169177-35-9
M. Wt: 168.28 g/mol
InChI Key: MABDHNXQYBSZCB-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane is a chemical compound with the empirical formula C10H20N2 . It has a molecular weight of 168.28 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane is characterized by two nitrogen atoms and ten carbon atoms forming a bicyclic structure . The SMILES string representation of the molecule is CC12CC(CNC1)(CN(C2)C)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane include a molecular weight of 168.28 g/mol . The compound has a complexity of 174 and a topological polar surface area of 15.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The precautionary statements include P301 + P330 + P331 + P310 .

Mechanism of Action

Target of Action

The primary targets of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane are AMPA receptors . AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system . They play a crucial role in the formation of cognitive functions and memory .

Mode of Action

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane acts as a positive allosteric modulator (PAM) of AMPA receptors . This means it enhances the activity of these receptors, but only in the presence of their natural ligand, glutamate . It binds to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .

Biochemical Pathways

The activation of AMPA receptors by 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane leads to an increase in the currents of these receptors . This modulation of the glutamatergic system can have various downstream effects, including the enhancement of cognitive functions and memory .

Pharmacokinetics

Unfortunately, specific information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3,5-Trimethyl-3,7-diazabicyclo[33Its molecular weight is 16828 , which is within the range generally favorable for oral bioavailability.

Result of Action

The activation of AMPA receptors by 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane can lead to a pronounced cognitive-stimulating effect . It has shown activity and effectiveness in behavioral experiments that simulate both various acute impairments of memory and cognitive functions and in chronic experiments that simulate the pathology of Alzheimer’s disease .

properties

IUPAC Name

1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9-4-10(2,6-11-5-9)8-12(3)7-9/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABDHNXQYBSZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CNC1)(CN(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386639
Record name 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane

CAS RN

169177-35-9
Record name 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 2
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 3
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 4
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 5
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 6
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane

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